Decyltrimethylammonium

Description

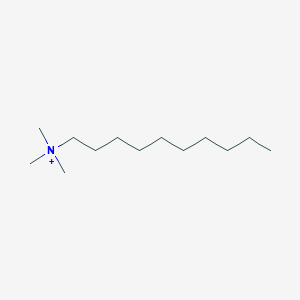

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

15053-09-5 |

|---|---|

Formule moléculaire |

C13H30N+ |

Poids moléculaire |

200.38 g/mol |

Nom IUPAC |

decyl(trimethyl)azanium |

InChI |

InChI=1S/C13H30N/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-13H2,1-4H3/q+1 |

Clé InChI |

RKMJXTWHATWGNX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC[N+](C)(C)C |

SMILES canonique |

CCCCCCCCCC[N+](C)(C)C |

Autres numéros CAS |

15053-09-5 |

Numéros CAS associés |

10108-87-9 (chloride) 2082-84-0 (bromide) 65059-98-5 (methyl sulfate salt) |

Synonymes |

C10QAC decyltrimethylammonium decyltrimethylammonium bromide decyltrimethylammonium chloride decyltrimethylammonium iodide decyltrimethylammonium mesylate salt DTAB |

Origine du produit |

United States |

Self Assembly and Aggregation Phenomena of Decyltrimethylammonium

Micellization Thermodynamics and Kinetics

The formation of micelles is a dynamic equilibrium process characterized by a fine balance of forces. The thermodynamics and kinetics of micellization provide a quantitative understanding of the spontaneity and mechanism of this self-assembly. Key to this understanding is the critical micelle concentration (CMC), the narrow concentration range above which micelles predominantly form.

The critical micelle concentration (CMC) is a fundamental parameter that quantifies the concentration of a surfactant in solution at which the formation of micelles begins. The determination of the CMC for decyltrimethylammonium salts, such as this compound bromide (DTAB), can be accomplished through various experimental techniques that monitor changes in the physicochemical properties of the solution as a function of surfactant concentration. nih.gov

A number of methods are commonly employed to ascertain the CMC, each with its own underlying principles:

Surface Tensiometry : This technique measures the surface tension of the surfactant solution. As the concentration of this compound increases, its molecules accumulate at the air-water interface, leading to a decrease in surface tension. Once the surface is saturated, the surfactant molecules begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The inflection point on a plot of surface tension versus the logarithm of concentration corresponds to the CMC. alfa-chemistry.com

Conductivity Measurements : For ionic surfactants like this compound bromide, the electrical conductivity of the solution changes distinctly at the CMC. Below the CMC, the surfactant exists as individual ions (monomers), and the conductivity increases linearly with concentration. alfa-chemistry.com Above the CMC, the formation of micelles, which have a lower mobility than the free monomers and bind some of the counterions, leads to a decrease in the rate of conductivity increase. The break in the slope of the conductivity versus concentration plot indicates the CMC. alfa-chemistry.com

Fluorescence Spectroscopy : This method often utilizes a fluorescent probe, such as pyrene (B120774), which is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. As micelles form, pyrene partitions into the nonpolar micellar core, leading to a change in its fluorescence spectrum. This change is monitored to determine the CMC.

Sound Velocity Measurements : The speed of sound in a solution is sensitive to changes in its compressibility, which is altered by the formation of micelles. A plot of sound velocity against surfactant concentration will show a change in slope at the CMC. mdpi.com

Isothermal Titration Calorimetry (ITC) : ITC can also be employed to determine the aggregation numbers of micelles.

The choice of method can sometimes influence the determined CMC value, so it is often advisable to use multiple techniques for corroboration.

Table 1: Methodologies for Determining the Critical Micelle Concentration (CMC) of this compound

| Methodology | Principle | Observable Change at CMC |

|---|---|---|

| Surface Tensiometry | Measurement of the interfacial tension between the solution and air. | Inflection point in the plot of surface tension vs. log of concentration. alfa-chemistry.com |

| Conductivity Measurements | Measurement of the solution's ability to conduct electricity. | A distinct break in the slope of the conductivity vs. concentration plot. alfa-chemistry.com |

| Fluorescence Spectroscopy | Monitoring the fluorescence of a probe molecule sensitive to its microenvironment's polarity. | A significant change in the fluorescence spectrum of the probe. |

| Sound Velocity Measurements | Measurement of the speed of sound through the solution. | A change in the slope of the sound velocity vs. concentration plot. mdpi.com |

Temperature has a complex and significant influence on the micellization of this compound bromide. The critical micelle concentration (CMC) of ionic surfactants in aqueous solutions often exhibits a U-shaped dependence on temperature. iaea.org Initially, an increase in temperature typically leads to a decrease in the CMC, promoting micelle formation. This is attributed to the disruption of the structured water molecules surrounding the hydrophobic tails of the surfactant, which is an endothermic process and favors the transfer of the tails into the micellar core. researchgate.net

However, beyond a certain temperature, the CMC begins to increase. This reversal is due to the increased thermal motion of the surfactant molecules, which can disrupt the organized structure of the micelles, making their formation less favorable. For this compound bromide in water, a minimum in the CMC is observed around 300 K. mdpi.com The stability of the formed micelles is also temperature-dependent; as the temperature rises, the length of micelles with higher-order geometries tends to decrease.

The Krafft temperature, or Krafft point, is another important temperature-related parameter, representing the minimum temperature at which micelles can form. mdpi.com Below this temperature, the solubility of the surfactant is too low for the CMC to be reached.

The addition of co-solvents and electrolytes to an aqueous solution of this compound can significantly alter its micellization behavior.

Co-solvents: Polar organic compounds, such as alcohols and polyols, can modify the properties of surfactant solutions. mdpi.com For instance, the addition of 1,2-propanediol to a this compound bromide solution leads to an increase in the critical micelle concentration (CMC). mdpi.com This effect is attributed to the hydrophilic nature of 1,2-propanediol, which can alter the surface of the micellar structure and make the aggregation process less favorable. mdpi.com The presence of such co-solvents can also influence the thermodynamic parameters of micellization, often making the process less spontaneous.

Electrolytes: The presence of electrolytes generally promotes micellization and lowers the CMC of ionic surfactants like this compound bromide. The added ions reduce the electrostatic repulsion between the charged head groups of the surfactant molecules in a micelle, thereby stabilizing the aggregate. This allows micelles to form at a lower surfactant concentration. The effectiveness of an electrolyte in reducing the CMC can depend on the nature of its ions.

The thermodynamic parameters of micellization, namely the standard Gibbs free energy (ΔG°), standard enthalpy (ΔH°), and standard entropy (ΔS°), provide valuable insights into the driving forces behind the self-assembly process. These parameters can be calculated from the temperature dependence of the critical micelle concentration (CMC) using models such as the pseudo-phase separation model. mdpi.comresearchgate.net

The standard Gibbs free energy of micellization (ΔG°) is typically negative, indicating that micelle formation is a spontaneous process. researchgate.net For cationic surfactants, the Gibbs energy can be calculated using the relation: ΔG° = (2 − β)RT ln Xcmc, where Xcmc is the mole fraction of the surfactant at the CMC, β is the degree of micelle ionization, T is the absolute temperature, and R is the universal gas constant. mdpi.com

The standard enthalpy of micellization (ΔH°) can be either positive (endothermic) or negative (exothermic), depending on the surfactant and the temperature. For this compound bromide, the micellization process can be entropy-driven at lower temperatures and enthalpy-driven at higher temperatures. researchgate.net

The standard entropy of micellization (ΔS°) is generally positive and is often the main driving force for micellization, a phenomenon known as the hydrophobic effect. The positive entropy change arises from the release of structured water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate to form micelles. mdpi.com

The addition of co-solvents like 1,2-propanediol can make the micellization process less favorable, as reflected in the changes in these thermodynamic parameters. mdpi.com

Table 2: Thermodynamic Parameters of Micellization for this compound

| Thermodynamic Parameter | Symbol | Significance | Typical Value/Observation |

|---|---|---|---|

| Standard Gibbs Free Energy | ΔG° | Indicates the spontaneity of micellization. | Negative, indicating a spontaneous process. researchgate.net |

| Standard Enthalpy | ΔH° | Represents the heat change during micellization. | Can be positive or negative; for DTAB, the process can switch from entropy-driven to enthalpy-driven with increasing temperature. researchgate.net |

| Standard Entropy | ΔS° | Measures the change in disorder of the system. | Positive, often the primary driving force due to the hydrophobic effect. mdpi.com |

Micellar Structural Elucidation

Understanding the structure of micelles formed by this compound is crucial for predicting their behavior and applications. This involves determining their shape, size, and the number of surfactant molecules that aggregate to form a single micelle.

Micelle Morphology: this compound bromide typically forms globular or spheroidal micelles in aqueous solutions. strath.ac.uk These micelles consist of a hydrophobic core, composed of the decyl chains, surrounded by a hydrophilic corona of the trimethylammonium head groups. strath.ac.uk The structure and shape of these micelles can be influenced by factors such as surfactant concentration, temperature, and the presence of additives.

Aggregation Number Determination: The aggregation number (Nagg) is a key parameter that defines the size of a micelle, representing the average number of surfactant monomers that constitute a single micelle. Several experimental techniques are employed to determine the aggregation number of this compound micelles:

Static Light Scattering (SLS) : This technique measures the intensity of light scattered by the micelles in solution to determine their molar mass, from which the aggregation number can be calculated.

Small-Angle Neutron Scattering (SANS) : SANS provides detailed information about the size, shape, and internal structure of micelles.

Fluorescence-Based Techniques : Methods like static fluorescence quenching (SFQ) and time-resolved fluorescence quenching (TRFQ) are powerful tools for determining aggregation numbers. researchgate.net These techniques involve the use of a fluorescent probe and a quencher molecule that are solubilized within the micelles. The quenching kinetics are then analyzed to calculate the aggregation number. For dothis compound (B156365) bromide (a close analogue), the aggregation number was found to be in the range of 49-57 and did not show a strong dependence on surfactant concentration. researchgate.net

Electron Paramagnetic Resonance (EPR) : EPR spectroscopy can also be used to probe the micellar environment and provide information on aggregation. nih.gov

The aggregation number of this compound bromide micelles is influenced by the polar head structure and the presence of electrolytes. An increase in the concentration of supporting electrolyte generally leads to an increase in the aggregation number. acs.org

Counterion Binding and Degree of Micelle Ionization

The stability and characteristics of this compound micelles are significantly influenced by the interaction of counterions with the positively charged headgroups at the micelle surface. This interaction is quantified by the degree of counterion binding (β), which represents the fraction of counterions associated with the micelle, or conversely, the degree of micelle ionization (α), which is the fraction of headgroups that are not neutralized by a counterion (α = 1 - β).

For this compound chloride (DeTAC), the degree of micelle ionization (β, also denoted as α in some literature) has been determined to decrease as the length of the surfactant's alkyl chain increases. nih.govresearchgate.net Temperature also plays a role, with β increasing as the temperature rises. nih.govresearchgate.net However, the influence of added salt, such as sodium chloride (NaCl), on the degree of ionization does not show a distinct trend, indicating a complex relationship. nih.govresearchgate.net

In the case of this compound bromide (C10TAB or DTAB), the degree of micelle ionization (β) in water is reported to be approximately 0.30. mdpi.com This value is crucial for understanding the thermodynamics of micellization, as it affects parameters like the standard Gibbs energy of micellization. mdpi.com The pseudo-phase separation model is often used to describe this phenomenon, considering a balance between free ions in the aqueous phase and those bound to the micellar phase. mdpi.com The binding of counterions is a key factor in micelle stability and growth. mdpi.com For comparison, studies on dothis compound bromide (DTAB) have shown that approximately 34% of bromide counterions dissociate upon micellization, corresponding to a degree of counterion binding of around 0.66. acs.org The nature of the counterion itself is critical; bromide ions, for instance, are known to enhance micelle formation more effectively than chloride ions due to stronger binding. nih.govjpn.org

Table 1: Degree of Micelle Ionization (β) for this compound Surfactants

Internal Micellar Structure and Molecular Orientation

This compound surfactants self-assemble into spheroidal micelles in aqueous solutions. strath.ac.uk These aggregates possess a distinct internal structure characterized by a hydrophobic core and a hydrophilic corona. strath.ac.uk The core is primarily composed of the decyl hydrocarbon tails, which are shielded from the surrounding water. strath.ac.uk The hydrophilic corona consists of the positively charged trimethylammonium headgroups and is in direct contact with water and counterions. strath.ac.uk

Molecular dynamics simulations and experimental techniques like Small-Angle Neutron Scattering (SANS) provide detailed insights into this structure. strath.ac.ukrsc.org The decyl chains within the core are in a disordered, liquid-like state. strath.ac.uk Water molecules are found to penetrate the micellar structure, solvating the headgroups and counterions, and reaching as far as the first few methylene groups of the alkyl chain. strath.ac.ukrsc.org This region of partial hydration forms a "shell" around the hydrophobic core. nih.gov

For the closely related dothis compound bromide (DTAB), SANS studies have suggested that micelles can be modeled as oblate spheroids. rsc.org In a 0.2 M sodium bromide (NaBr) solution, these micelles were found to have a polar radius of 14 Å and an equatorial radius of 22 Å. rsc.org The orientation of the surfactant molecules is such that the trimethylammonium headgroups reside at the micelle-water interface, while the hydrophobic tails are directed towards the interior. strath.ac.uk A Stern layer, composed of bromide counterions, is also identified in close proximity to the headgroups. strath.ac.uk

Multi-stage Self-Assembly and Complex Aggregation Behaviors

Under certain conditions, this compound surfactants can exhibit more complex aggregation behaviors beyond the formation of simple spherical micelles. This multi-stage self-assembly often involves a transition from spherical to larger, non-spherical aggregates, such as cylindrical or rod-like micelles. researchgate.netsquarespace.com

This structural transformation, often termed the sphere-to-rod transition, is influenced by factors like surfactant concentration, temperature, and the presence of electrolytes. jpn.orgjpn.orgrug.nl An increase in surfactant concentration or the addition of salt can promote the growth of micelles. jpn.orgsquarespace.com The added electrolyte screens the electrostatic repulsion between the charged headgroups, making it energetically more favorable for the micelles to grow into elongated structures. jpn.org This transition is sometimes marked by a "second critical micelle concentration (2nd cmc)," a concentration above the initial cmc where micellar growth becomes significant. researchgate.net

For alkyltrimethylammonium halides in general, the tendency to form rod-like micelles increases with the length of the alkyl chain and the binding strength of the counterion. jpn.org For instance, bromide ions promote rod-like micelle formation more effectively than chloride ions. jpn.org As these rod-like micelles grow longer, they can become semi-flexible and, at higher concentrations, can overlap and entangle to form a network structure, leading to a significant increase in the viscosity of the solution. jpn.orgjpn.org The complete phase behavior of these systems can be quite rich, potentially including not just micellar solutions but also lyotropic liquid crystalline phases like hexagonal and lamellar structures at higher surfactant concentrations. acs.orgresearchgate.net

Theoretical and Computational Investigations of Decyltrimethylammonium Systems

Molecular Dynamics Simulations for Self-Assembly

Molecular dynamics simulations offer a powerful lens through which to observe the spontaneous self-assembly of DTA⁺ surfactants in aqueous solutions. These simulations can track the trajectory of each atom over time, revealing the intricate steps involved in micelle formation.

Studies on n-decyltrimethylammonium bromide (DTAB) and n-decyltrimethylammonium chloride (DTAC) have shown that the self-assembly process is a multi-stage phenomenon. nih.govacs.orgresearchgate.net It typically begins with the rapid aggregation of individual surfactant monomers into small, disordered clusters. acs.orgresearchgate.net This is followed by a "ripening" process, where larger aggregates grow at the expense of smaller ones through monomer exchange. acs.orgresearchgate.net The final and slowest stage involves the collision and potential fusion of these larger micelles. acs.orgresearchgate.net

Simulations have successfully modeled various equilibrium processes, including the addition and detachment of monomers from micelles, the dissolution of micelles, and the fusion of micelles. nih.govacs.orgacs.org The time scales for these events, particularly the reorganization of micelles and the transfer of monomers, can be extensive, often requiring simulations that span microseconds to reach true thermodynamic equilibrium. researchgate.net The resulting micelles are generally spheroidal, featuring a hydrophobic core composed of the decyl tails and a hydrophilic corona of the trimethylammonium headgroups. nih.govacs.org A layer of counterions, known as the Stern layer, forms around the hydrophilic headgroups. nih.govacs.org

Implicit and Atomistic Solvent Models in Simulation Approaches

The choice of solvent model is a critical aspect of simulating DTA⁺ systems, with both implicit and atomistic approaches offering distinct advantages and disadvantages.

Atomistic models , where every water molecule is explicitly represented, provide a highly detailed and realistic depiction of the system. nih.govresearchgate.net These models can accurately capture the specific interactions between water molecules and the surfactant, including the solvation of the headgroups and counterions. nih.govacs.org Atomistic simulations have revealed that water molecules can penetrate the micelle structure up to the atom connecting the headgroup to the aliphatic tail. nih.govacs.org However, the computational cost of explicit solvent models is high, which can limit the achievable simulation time and system size. researchgate.net

Implicit solvent models offer a computationally less expensive alternative by treating the solvent as a continuous medium rather than individual molecules. nih.govnih.govacs.org This approach significantly reduces the number of particles in the simulation, allowing for longer time scales and larger systems to be studied. nih.govnih.govacs.org Revised implicit solvent models have been developed to better represent the hydrophobic interactions and the fluidity of the micelle's hydrocarbon core. nih.gov While computationally efficient, implicit models may not capture all the nuances of solvent-surfactant interactions with the same fidelity as atomistic models. nih.gov

Computational Prediction of Aggregation Properties and Intermolecular Forces

Computational simulations are instrumental in predicting key aggregation properties of decyltrimethylammonium surfactants and elucidating the underlying intermolecular forces.

One of the most important properties that can be estimated from simulations is the critical micelle concentration (CMC) . By running simulations at various surfactant concentrations, researchers can observe the transition from a monomeric solution to one containing micelles. nih.govacs.org For instance, implicit solvent model simulations of n-decyltrimethylammonium chloride (DTAC) have shown that at concentrations between 5-15 mM, the surfactants exist mainly as monomers or small oligomers, while at 30-100 mM, they self-assemble into larger aggregates. nih.govacs.org These simulations predicted a CMC for DTAC to be between 15 and 30 mM, which is in reasonable agreement with experimental values of 50-65 mM. nih.govacs.org

Other important properties that can be calculated include the average cluster size, area per headgroup, and the degree of counterion dissociation, all of which have shown good agreement with experimental data. nih.govacs.org

The driving forces for aggregation are a complex interplay of various intermolecular forces . These include:

Hydrophobic interactions: The tendency of the nonpolar decyl tails to avoid contact with water is a primary driver for micellization.

Electrostatic interactions: These include the repulsions between the positively charged trimethylammonium headgroups and the attractions between the headgroups and the negatively charged counterions. researchgate.net

Van der Waals forces: These are weak, short-range attractive forces that contribute to the packing of the hydrocarbon tails within the micelle core. msu.edu

Multiscale Modeling in Surfactant-Based Systems

To bridge the gap between the molecular level and macroscopic phenomena, multiscale modeling approaches are increasingly being employed for surfactant systems like this compound. pageplace.describd.com These methods combine different levels of detail to simulate complex processes that occur over a wide range of length and time scales. pageplace.de

One common approach is coarse-graining , where groups of atoms are represented as single "beads". pageplace.describd.comnih.gov This simplification reduces the computational demand, allowing for the simulation of larger systems and longer time scales, which are often necessary to observe phenomena like vesicle formation. pageplace.describd.comnih.gov For example, coarse-grained molecular dynamics simulations have been used to study the self-assembly of dothis compound (B156365) bromide (a close relative of DTAB), revealing the formation of both spherical and worm-like micelles. nih.gov In a multiscale study of n-decyltrimethylammonium chloride, the water was coarse-grained, and an effective potential was used to approximate the interactions between the surfactant's "head" and "tail" groups, enabling the observation of self-assembly over a 12-nanosecond period. pageplace.describd.com

Material Science Applications and Templating with Decyltrimethylammonium

Synthesis of Mesoporous Materials Using Decyltrimethylammonium as Structure-Directing Agent

The synthesis of mesoporous materials, particularly silicas, often employs a cooperative self-assembly process involving a silica (B1680970) source (like tetraethyl orthosilicate (B98303) - TEOS) and a surfactant template, such as this compound bromide. sigmaaldrich.com The surfactant forms micelles in the reaction mixture, and the silica precursors then hydrolyze and condense around these micelles. sigmaaldrich.com After the silica framework is formed, the organic template is removed, leaving behind a network of uniform pores. sigmaaldrich.com

The key to this control lies in the ability to manipulate the self-assembly of the surfactant. Factors such as surfactant concentration, temperature, pH, and the presence of co-solvents or co-surfactants can influence the size and shape of the micelles formed by this compound. This, in turn, dictates the dimensions of the pores in the final material. For instance, by adjusting the synthesis conditions, it is possible to create materials with varying pore sizes and even different mesophases, such as hexagonal or cubic arrangements of pores. mdpi.com

This compound bromide is instrumental in the synthesis of the well-known M41S family of mesoporous silicas, particularly MCM-41 (Mobil Composition of Matter No. 41). researchgate.net MCM-41 is characterized by a highly ordered hexagonal array of cylindrical mesopores. researchgate.net The formation mechanism involves the electrostatic interaction between the positively charged head groups of the this compound cations and the negatively charged silicate (B1173343) species in the solution. researchgate.net

This interaction facilitates the organization of the silicate species around the cylindrical micelles formed by the surfactant. As the silica precursors continue to polymerize, they form a rigid framework that replicates the hexagonal arrangement of the micellar template. While surfactants with longer alkyl chains (12-16 carbon atoms) are often reported to produce MCM-41 with higher structural order, reliable methods have been developed to synthesize high-quality, well-ordered MCM-41 using this compound bromide. acs.orgresearchgate.net

The general steps for the synthesis of MCM-41 using this compound as a template are:

Micelle Formation : this compound bromide is dissolved in water to form cylindrical micelles.

Silica Source Addition : A silica source, such as TEOS, is added to the micellar solution.

Hydrolysis and Condensation : Under basic or acidic conditions, the silica source hydrolyzes and condenses around the micelles, forming a silica-surfactant composite.

Template Removal : The organic this compound template is removed, typically through calcination or solvent extraction, to yield the final porous MCM-41 material. sigmaaldrich.com

The concentration of the this compound template is a critical parameter that significantly influences the structural order of the resulting mesoporous material. The concentration affects both the formation of the initial micelles and the interaction between the micelles and the inorganic precursors. An optimal concentration is necessary to achieve a well-ordered, stable mesostructure.

Research has shown that both too low and too high concentrations of the surfactant template can lead to a decrease in the structural order of the material. At very low concentrations, there may not be enough surfactant to form a well-defined and stable micellar phase, resulting in a disordered or wormhole-like pore structure. Conversely, at very high concentrations, the packing of the micelles can be disrupted, leading to a less ordered final material. The precise optimal concentration can depend on other synthesis parameters such as temperature, pH, and the ratio of other reactants.

Table 1: Effect of this compound Bromide (DTAB) Concentration on MCM-41 Properties

| DTAB Concentration (mol/L) | Resulting Material Structure | Pore Size (nm) | Surface Area (m²/g) |

| Low | Disordered / Wormhole-like | Broad Distribution | Lower |

| Optimal | Highly Ordered Hexagonal (MCM-41) | Uniform | High (~1000) |

| High | Less Ordered / Disrupted | Less Uniform | Lower |

Note: The values in this table are illustrative and can vary based on specific synthesis conditions.

This compound as a Template in Non-Silica Nanomaterial Synthesis

While extensively used for silica-based materials, the role of this compound as a template is not limited to silicates. The principles of soft templating can be extended to the synthesis of other inorganic nanomaterials, including various metal oxides. For example, cationic surfactants like cetyltrimethylammonium bromide (a close analog of this compound bromide) have been used to synthesize tungsten oxide (WO₃) nanoparticles. researchgate.net In such syntheses, the surfactant acts as a supramolecular template, controlling the size and morphology of the resulting nanoparticles. researchgate.net The general mechanism involves the interaction of the inorganic precursors with the surfactant micelles, followed by a reaction (e.g., precipitation) to form the inorganic material around the template. Subsequent removal of the template yields the final nanostructured material. researchgate.net This approach allows for the creation of non-silica nanomaterials with controlled particle sizes in the nanometer range and uniform morphologies. researchgate.net

Advanced Template Removal Methodologies and Post-Synthesis Effects

The removal of the this compound template is a critical final step in the synthesis of mesoporous materials, as it directly impacts the properties of the final product. rsc.org The chosen method can influence the material's porosity, surface chemistry, and structural integrity. researchgate.netrsc.org

The most common method for template removal is thermal calcination , which involves heating the as-synthesized material in air to a high temperature (typically around 550 °C) to burn off the organic template. acs.org While effective, calcination can lead to a significant reduction in the number of surface silanol (B1196071) groups, which are often important for subsequent functionalization of the material. acs.org It can also cause some shrinkage of the material's framework. acs.org

An alternative is solvent extraction , where the template is removed by washing the material with a solvent, often an ethanol/acid mixture. This method is gentler than calcination and can better preserve the surface silanol groups. researchgate.net However, solvent extraction may sometimes be incomplete, leaving residual template molecules within the pores. researchgate.net

Other advanced methods for template removal include:

Supercritical Fluid Extraction : Using supercritical fluids like carbon dioxide offers a way to remove the template under milder conditions, preserving the surface chemistry. acs.org

Ozone Treatment : This method can effectively remove the organic template at lower temperatures than calcination. acs.org

Photochemical Methods : Using UV irradiation or other photochemical processes to degrade the template.

The choice of template removal method has a significant effect on the final material's properties. For instance, a material that has had its template removed via solvent extraction will have a more hydroxylated surface compared to a calcined sample, making it more suitable for grafting of organic functional groups. The removal process can therefore be seen as a tool to tailor the final properties of the mesoporous material for specific applications. rsc.org

Table 2: Comparison of Template Removal Methods and Their Effects

| Method | Advantages | Disadvantages | Effect on Surface Chemistry |

| Calcination | High efficiency, simple operation acs.org | Reduces silanol groups, potential for structural shrinkage acs.org | Dehydroxylation of the surface |

| Solvent Extraction | Preserves silanol groups, milder conditions researchgate.net | Can be incomplete, requires solvent handling researchgate.net | Maintains a hydroxylated surface |

| Supercritical CO₂ Extraction | Mild conditions, preserves surface chemistry acs.org | Requires specialized equipment | Preserves surface functional groups |

| Ozone Treatment | Lower temperature than calcination acs.org | Can be less effective for complete removal | Less dehydroxylation than calcination |

Interfacial and Colloidal Chemistry of Decyltrimethylammonium

Adsorption Phenomena at Solid-Liquid Interfaces

The adsorption of decyltrimethylammonium onto solid surfaces from a liquid phase is a complex process influenced by the nature of the solid substrate, the concentration of the surfactant, and the composition of the liquid phase. The primary driving forces for adsorption include electrostatic interactions and hydrophobic effects.

On negatively charged hydrophilic surfaces, such as silica (B1680970), the adsorption process is often characterized by a multi-stage isotherm. Initially, at very low concentrations, the cationic head groups of the this compound ions are electrostatically attracted to the negatively charged sites on the solid surface. As the concentration increases, hydrophobic interactions between the adsorbed surfactant tails become more significant, leading to the formation of surface aggregates known as hemimicelles or admicelles. This cooperative adsorption process results in a sharp increase in the amount of surfactant adsorbed. At still higher concentrations, near the critical micelle concentration (CMC), the surface may become saturated, potentially forming a complete bilayer with the outer layer's head groups oriented towards the bulk aqueous phase.

The adsorption behavior of a similar, longer-chain cationic surfactant, cetyltrimethylammonium bromide (CTAB), on hydrophilic silica has been studied, and the principles can be extended to this compound. Vibrational sum-frequency spectroscopy (SFS) and total internal reflection Raman scattering (TIR Raman) have been used to probe the adsorbed layer. These studies indicate that major changes occur in the water bands of the SF spectra as the negatively charged silica surface becomes positively charged with increasing surfactant adsorption, which induces a change in the polar orientation of the water molecules near the surface acs.org. The formation of centrosymmetric aggregates is suggested to occur early in the adsorption process acs.org.

The nature of the solid surface significantly impacts the adsorption mechanism. For instance, on hydrophobic surfaces, the adsorption is primarily driven by the hydrophobic interaction between the alkyl chains of the surfactant and the surface.

Table 1: Adsorption Characteristics of Alkyltrimethylammonium Surfactants on Solid Surfaces

| Surfactant | Solid Substrate | Primary Adsorption Mechanism | Observed Surface Aggregates |

|---|---|---|---|

| This compound | Silica (negatively charged) | Electrostatic attraction followed by hydrophobic interactions | Hemimicelles, Admicelles, Bilayers |

| Dothis compound (B156365) Bromide | Silica | Electrostatic and Hydrophobic | Not specified |

| Cetyltrimethylammonium Bromide | Silica | Electrostatic and Hydrophobic | Centrosymmetric aggregates |

| Cetyltrimethylammonium Bromide | Gold | Electrostatic (with adsorbed anions) and Hydrophobic | Micelles, Compact bilayer |

Interactions with Nanoparticles and Colloidal Stability Modulation

This compound plays a crucial role in the synthesis and stabilization of various nanoparticles. Its ability to adsorb onto nanoparticle surfaces can prevent aggregation and control particle growth, thereby modulating the colloidal stability of the dispersion. The interaction is largely dependent on the surface charge of the nanoparticles. For negatively charged nanoparticles, such as those made of gold or silver, the cationic this compound ions are readily adsorbed, providing electrostatic stabilization.

The presence of a surfactant like this compound on the surface of nanoparticles is critical for their dispersibility and function in various applications. Surfactants act as stabilizing ligands that control the growth and colloidal stability of nanoparticles by lowering the liquid-solid interfacial tension rsc.orgnih.gov. The stability of surfactant-coated nanoparticles is essential for their application in fields like nanomedicine and food nanotechnology nih.gov.

For nanoparticles with an inherent negative surface charge in an aqueous medium, the addition of this compound leads to a systematic modification of their surface electrical properties. The positively charged head groups of the surfactant molecules are attracted to the negatively charged nanoparticle surface.

At low concentrations, the adsorption of this compound cations begins to neutralize the negative surface charge of the nanoparticles. As more surfactant molecules adsorb, the surface charge is progressively neutralized, leading to a decrease in the magnitude of the zeta potential. The point at which the zeta potential becomes zero is known as the point of zero charge.

Upon further addition of this compound beyond the point of zero charge, a second layer of surfactant can form with the hydrophobic tails interacting with the tails of the first layer and the cationic head groups facing the aqueous bulk solution. This results in a reversal of the nanoparticle's surface charge from negative to positive. This charge reversal is a key indicator of bilayer formation on the nanoparticle surface and leads to restabilization of the colloidal dispersion through electrostatic repulsion between the now positively charged nanoparticles. The magnitude of the positive zeta potential is an indicator of the stability of the charge-reversed nanoparticles cd-bioparticles.netnih.gov.

Table 2: Influence of Cationic Surfactants on the Zeta Potential of Negatively Charged Nanoparticles

| Nanoparticle System | Initial Zeta Potential (mV) | Effect of Cationic Surfactant Addition | Final Zeta Potential (mV) |

|---|---|---|---|

| Gold Nanoparticles | Typically negative | Charge neutralization and reversal with CTAB | Positive |

| Silica Nanoparticles | -30 to -50 | Progressive neutralization and charge reversal | Positive values achievable |

| Polystyrene Nanoparticles | -45 | Adsorption of CTAB leads to charge modification | Changes from -85 to -60 upon desorption nih.gov |

The formation of surfactant aggregates on nanoparticle surfaces is a critical aspect of their interaction. At concentrations below the CMC, individual surfactant molecules adsorb. However, as the concentration increases, these adsorbed molecules can self-assemble into various structures.

For cationic surfactants on negatively charged nanoparticles, the initial adsorption of a monolayer is driven by electrostatic forces. As the surface becomes neutralized, hydrophobic interactions between the alkyl tails of the adsorbed surfactants and those in the bulk solution drive the formation of a second layer, resulting in a bilayer structure. Studies on gold nanoparticles with cetyltrimethylammonium bromide (CTAB) have shown that a CTAB bilayer forms on the nanoparticle surface, ensuring their stability nih.gov. The structure of these adsorbed layers can range from patchy aggregates to a complete and uniform bilayer, depending on the surfactant concentration and the geometry of the nanoparticle nih.govbohrium.com.

Energy-dispersive X-ray analysis (EDAX) and Fourier-transform infrared (FTIR) spectroscopic studies have confirmed that CTAB molecules can adsorb onto the surfaces of gold nanocrystals in a bilayer or multilayer fashion nih.gov. This self-assembly is proposed to occur via interdigitation of the hydrophobic chains from adjacent nanocrystals for close contact or by sharing a layer of counterions for larger inter-nanocrystal spacings nih.gov.

Role in Emulsification and Solubilization Processes

This compound, as a cationic surfactant, is effective in the formation and stabilization of oil-in-water (O/W) emulsions. Its amphiphilic molecules orient themselves at the oil-water interface, with the hydrophobic decyl tails penetrating the oil phase and the hydrophilic trimethylammonium head groups remaining in the aqueous phase. This reduces the interfacial tension between the oil and water, facilitating the dispersion of oil droplets within the aqueous continuous phase. The positive charge of the head groups also provides an electrostatic barrier on the surface of the oil droplets, preventing them from coalescing and thus enhancing the stability of the emulsion.

In addition to emulsification, this compound is capable of solubilizing hydrophobic compounds in aqueous solutions through micellization. Above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell. The hydrophobic core of these micelles can encapsulate nonpolar molecules, such as oils, dyes, and certain drugs, effectively dissolving them in the aqueous medium. The CMC of this compound bromide in water at 298.15 K has been reported, and the micellization process is known to be influenced by factors such as temperature and the presence of additives mdpi.comresearchgate.net.

The solubilization capacity is dependent on the size and shape of the micelles, which can be influenced by factors like the addition of salts. For instance, with dothis compound chloride, increasing the salt concentration leads to an increase in micellar aggregation number and a corresponding increase in the solubilization of hydrophobic dyes nih.gov.

Table 3: Physicochemical Properties of this compound Bromide Relevant to Emulsification and Solubilization

| Property | Value | Significance |

|---|---|---|

| Critical Micelle Concentration (CMC) in Water (298.15 K) | ~65-69 mM | Concentration at which micelles form for solubilization |

| Molecular Structure | C10 alkyl chain, quaternary ammonium (B1175870) head group | Determines amphiphilicity for interfacial activity |

| Charge | Cationic | Provides electrostatic stabilization in O/W emulsions |

Biological Interactions and Molecular Mechanisms Involving Decyltrimethylammonium

Interactions with Biological Membranes and Biomolecules

The dual hydrophobic-hydrophilic character of decyltrimethylammonium dictates its behavior at interfaces, particularly with biological membranes and macromolecules such as proteins and nucleic acids. The positively charged headgroup interacts favorably with negatively charged biological surfaces, while the hydrophobic decyl tail seeks to minimize its contact with the aqueous environment by inserting into nonpolar regions.

The interaction of this compound with lipid bilayers is a primary mechanism of its biological activity. As a cationic surfactant, it acts as a lytic agent, destabilizing the membrane structure, which can lead to cell lysis. nih.gov The process begins with the electrostatic attraction of the positively charged quaternary ammonium (B1175870) headgroup to the negatively charged components of the cell membrane, such as phospholipid head groups. nih.gov

Following this initial binding, the hydrophobic decyl tail penetrates the nonpolar core of the lipid bilayer. nih.govresearchgate.net This insertion disrupts the ordered packing of the phospholipid molecules, increasing the surface pressure and altering the membrane's fluidity. nih.gov At concentrations near the minimum inhibitory concentration (MIC), this disruption can lead to a loss of osmotic and physiological functions, leakage of essential ions like potassium, and a reduction in the membrane core's hydrophobicity. nih.govresearchgate.net At higher concentrations, this compound molecules can form aggregates that effectively dissolve the membrane by forming mixed micelles with lipids and proteins, leading to a complete loss of the cell's structural organization. nih.gov This detergent-like action is a key component of its biocidal effect.

This same principle allows for the solubilization of integral membrane proteins in laboratory settings. The process can be described in three stages:

Membrane Binding: At low concentrations, surfactant monomers partition into the lipid bilayer.

Membrane Lysis: As the concentration increases to the critical micelle concentration (CMC), the bilayer becomes saturated, leading to its disintegration into mixed micelles containing lipids, proteins, and surfactant molecules.

Protein Solubilization: With a further increase in surfactant concentration, lipids can be progressively displaced, resulting in the formation of protein-detergent complexes where the hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by a layer of detergent molecules.

Non-ionic and zwitterionic detergents are often preferred for maintaining the native structure of proteins, but cationic surfactants like this compound can also be used for extraction, although their charged nature may be more disruptive to protein-protein interactions.

This compound interacts strongly with polyanions like deoxyribonucleic acid (DNA). This interaction is driven by a combination of electrostatic and hydrophobic forces and results in the condensation of the DNA molecule into compact structures. The process is cooperative and occurs at surfactant concentrations significantly below the bulk CMC because the DNA polymer acts as a template, facilitating the aggregation of surfactant molecules. nih.gov

The binding mechanism proceeds in distinct steps. Initially, at very low concentrations, individual this compound cations bind to the DNA molecule, primarily driven by the electrostatic attraction between the positive quaternary ammonium headgroup and the negatively charged phosphate (B84403) groups of the DNA backbone. aps.org As the concentration of the surfactant on the DNA backbone increases, hydrophobic interactions between the decyl tails of the bound surfactant molecules become the dominant driving force. aps.org This leads to the formation of micelle-like aggregates along the DNA chain, effectively neutralizing its charge and causing the DNA to collapse into a compact state. nih.govaps.org

The compaction of DNA by alkyltrimethylammonium surfactants, including this compound and its close analog dothis compound (B156365) bromide (DTAB), has been visualized using techniques such as atomic force microscopy (AFM). researchgate.net The resulting DNA-surfactant complexes exhibit various morphologies depending on factors like surfactant concentration and incubation time. researchgate.net

Commonly observed structures include:

Globular and Toroidal Structures: At sufficient surfactant concentrations, the DNA collapses into compact particles, often appearing as dense globules or ordered toroids.

Rod-like and Network-like Structures: At lower surfactant concentrations, especially in the presence of divalent cations like Mg²⁺, intermediate structures such as rods and interconnected networks can be formed. researchgate.net

With increasing incubation time, initial network-like structures can transition into more condensed, scattered particles like toroids and globules. researchgate.net At high surfactant concentrations, the complexes often form swollen globular structures. researchgate.net

| DTAB Concentration Range | Observed Morphologies | Primary Driving Force |

|---|---|---|

| Low (e.g., <0.2 mM) | Individual surfactant binding, DNA remains extended | Electrostatic Attraction |

| Intermediate | Rod-like structures, networks, initial compaction | Transition to Hydrophobic Interaction |

| High (leading to compaction) | Toroids, globules, scattered condensed particles | Hydrophobic Interaction |

The fundamental molecular basis for DNA compaction by this compound is charge neutralization and hydrophobicity. The DNA double helix is a highly charged polyelectrolyte, and its own electrostatic repulsion prevents it from collapsing. The binding of cationic this compound molecules neutralizes the negative charges on the phosphate backbone. aps.org

Once this electrostatic barrier is sufficiently lowered, the cooperative aggregation of surfactant molecules, driven by the energetically favorable removal of their hydrophobic decyl tails from water, induces the DNA to condense. nih.govaps.org The competition between the DNA's elastic rigidity and the hydrophobic forces of the surfactant determines the final conformation. For surfactants with sufficiently long alkyl chains like this compound, the hydrophobic driving force is strong enough to overcome the DNA's resistance to bending, resulting in tightly packed structures.

It is important to distinguish this mechanism from intercalation, where molecules insert themselves between the base pairs of the DNA double helix. The compaction by alkyltrimethylammonium surfactants is primarily an external binding and aggregation phenomenon. The bulky hydrated headgroup and the flexible alkyl chain are not structurally suited for effective intercalation. The process is one of DNA condensation driven by surfactant self-assembly on the polymer's surface.

Nucleic Acid-Surfactant Complexation (e.g., DNA-Decyltrimethylammonium)

Fundamental Molecular Mechanisms Underlying Biological Activities

The primary molecular mechanism underlying the biological activities of this compound, particularly its antimicrobial properties, is the disruption of cell membrane integrity. nih.govresearchgate.net This action is a direct consequence of its amphiphilic molecular structure.

The mechanism can be summarized as follows:

Adsorption: The positively charged headgroup of this compound electrostatically binds to the predominantly negatively charged surfaces of microbial cell membranes (e.g., containing teichoic acids in Gram-positive bacteria or lipopolysaccharides and phospholipids (B1166683) in Gram-negative bacteria).

Penetration: The hydrophobic decyl tail inserts into the nonpolar lipid core of the membrane, disrupting the local lipid packing. nih.gov

Destabilization: This insertion leads to increased membrane permeability, causing the leakage of small ions (K⁺, H⁺) and dissipating critical ion gradients essential for cellular processes like ATP synthesis and transport. researchgate.net

Lysis: At higher concentrations, the detergent action leads to the solubilization of membrane components, causing a catastrophic loss of structural integrity and the release of cytoplasmic contents, including proteins and nucleic acids, ultimately resulting in cell death. nih.govresearchgate.net

The release of autolytic enzymes due to membrane damage can further contribute to the degradation of the cell wall, completing the lytic process. nih.gov The effectiveness of this mechanism is dependent on the length of the alkyl chain; chains around 10-16 carbons are often found to have potent antimicrobial activity, as they provide an optimal balance of hydrophobicity for membrane insertion and sufficient water solubility. researchgate.net

| Interaction | Key Molecular Events | Resulting Effect |

|---|---|---|

| Membrane Disruption | 1. Electrostatic binding to membrane surface. 2. Hydrophobic tail insertion into lipid core. 3. Disruption of lipid packing and increased permeability. | Leakage of cellular contents, loss of membrane potential, cell lysis. |

| Protein Solubilization | Formation of mixed micelles containing surfactant, lipids, and proteins. | Extraction of integral membrane proteins from the bilayer. |

| DNA Compaction | 1. Electrostatic binding to phosphate backbone. 2. Cooperative aggregation via hydrophobic tail interactions. | Neutralization of DNA charge and collapse into compact structures (globules, toroids). |

Environmental Fate and Degradation Pathways of Decyltrimethylammonium

Adsorption and Sorption Behavior in Environmental Matrices

The environmental mobility and bioavailability of decyltrimethylammonium are significantly limited by its strong tendency to adsorb to solid particles. As a cationic surfactant, its positively charged quaternary ammonium (B1175870) headgroup readily binds to negatively charged surfaces abundant in the environment, such as clay minerals and organic matter in soil and sediment nih.govca.govacs.org.

Research on the closely related dothis compound (B156365) chloride (DTAC) shows that its sorption to agricultural soils is a rapid process, reaching equilibrium within 120 minutes nih.goveduhk.hk. This process is predominantly a physical sorption dominated by ion exchange mechanisms nih.goveduhk.hkresearchgate.net. The extent of this sorption is heavily influenced by the characteristics of the environmental matrix. Key findings include:

Influence of Soil Composition : Soil clay content is a primary factor controlling the sorption of alkyltrimethylammonium compounds. Soils with higher clay content exhibit a greater capacity for adsorption nih.govresearchgate.net. This is attributed to the high cation-exchange capacity (CEC) of clay minerals.

Effect of pH : In soils with lower pH values, this compound may display higher mobility nih.goveduhk.hk.

Adsorption Models : The sorption behavior of these compounds can be effectively described by established isotherm models. Both the Freundlich and Langmuir models have been shown to fit the isotherm data for DTAC well, indicating that the adsorption process involves monolayer coverage on a heterogeneous surface nih.goveduhk.hkresearchgate.net.

The strong affinity for solid phases means that this compound is expected to partition significantly from the aqueous phase into soil, suspended solids, and sediments upon its release into the environment ca.gov.

| Isotherm Model | Description | Relevance to this compound |

|---|---|---|

| Freundlich | An empirical model that describes adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. wikipedia.org | Effectively models the sorption of alkyltrimethylammonium compounds in agricultural soils, accounting for surface heterogeneity. nih.goveduhk.hk |

| Langmuir | Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. biointerfaceresearch.com | Provides a good fit for experimental data, suggesting that the sorption process can become saturated at higher concentrations. nih.goveduhk.hk |

Biodegradation and Photodegradation Mechanisms

While strong sorption can limit degradation, this compound is susceptible to breakdown by both microbial and photochemical processes.

Biodegradation: The primary pathway for the microbial degradation of alkyltrimethylammonium salts is through a process known as N-dealkylation tandfonline.comnih.gov. This initial and critical step involves the enzymatic cleavage of the bond between the nitrogen atom and the decyl alkyl chain. This transformation is a significant detoxification step, as it breaks the parent surfactant molecule into smaller, less toxic components researchgate.net. The process typically proceeds as follows:

Initial Cleavage : An enzyme, such as a monooxygenase or amine oxidase, attacks the C-N bond, separating the decyl group from the trimethylamine (B31210) headgroup researchgate.net.

Formation of Intermediates : This cleavage results in the formation of an aldehyde (decanal) and trimethylamine.

Further Degradation : Both the fatty aldehyde and trimethylamine are readily biodegradable and can be utilized by various microorganisms as sources of carbon and nitrogen, eventually leading to their mineralization into carbon dioxide, water, and inorganic nitrogen.

Studies on the biodegradation of the similar dodecyl trimethyl ammonium chloride (DTMAC) in seawater found it to be mineralizable, with a calculated half-life of approximately 26.95 days nih.gov.

Photodegradation: Photodegradation, or the breakdown of a chemical by light, is generally not a significant degradation pathway for QACs in aqueous environments under normal conditions. Studies on the related compound didecyldimethyl ammonium chloride (DDAC) have shown that it is stable to photodegradation in buffered aqueous solutions regulations.gov. Degradation is minimal even in the presence of a photosensitizer regulations.gov. Therefore, this compound is not expected to break down rapidly via direct photolysis in aquatic systems.

| Degradation Type | Primary Mechanism | Key Intermediates | Significance |

|---|---|---|---|

| Biodegradation | Enzymatic N-dealkylation | Decanal, Trimethylamine | Considered the main degradation pathway in soil and aquatic systems. researchgate.net |

| Photodegradation | Direct photolysis | Not significant | Generally slow and not a major fate process for this class of compounds. regulations.gov |

Environmental Distribution and Persistence in Aquatic and Soil Systems

The combination of strong sorption behavior and moderate biodegradability determines the distribution and persistence of this compound in the environment.

Environmental Distribution: Upon entering wastewater treatment systems, the majority of QACs are removed from the water column, not through complete degradation, but by adsorbing onto sewage sludge acs.org. This leads to relatively high concentrations in biosolids acs.org. When these biosolids are applied to land as fertilizer, or when the compound is released directly into the environment, it becomes predominantly associated with soil and sediment nih.govca.gov. Due to its strong binding to solids, the potential for this compound to leach into groundwater is considered low ca.gov. Its primary environmental reservoirs are therefore soil and the sediment of aquatic systems.

Persistence: Persistence is defined by the half-life of a substance, which is the time it takes for half of the initial amount to degrade orst.edu. The persistence of this compound is highly dependent on the environmental compartment.

In Aquatic Systems : In the water column where it remains bioavailable, it can be degraded by microbial communities. For instance, dodecyl trimethyl ammonium chloride has a half-life of about 27 days in seawater nih.gov.

In Soil and Sediment : When bound to soil and sediment particles, its bioavailability to microorganisms is reduced, which can significantly increase its persistence researchgate.net. While specific half-life data for this compound in soil is limited, data for other QACs highlight this effect. For example, didecyldimethyl ammonium chloride (DDAC) is very persistent once bound to solids, with calculated half-lives in soil and sediment potentially spanning several years regulations.govepa.gov. This suggests that while this compound can biodegrade, its strong sorption to solids can lead to long-term persistence in these matrices researchgate.netresearchgate.net.

| Environmental Compartment | Governing Factor | Expected Persistence | Supporting Evidence |

|---|---|---|---|

| Water Column | Biodegradation | Moderate (Half-life in weeks to months) | DTMAC half-life in seawater is ~27 days. nih.gov |

| Soil & Sediment | Strong Sorption | High (Half-life can be months to years) | Sorption reduces bioavailability, slowing degradation. Other QACs show half-lives of over 1000 days in soil. regulations.govresearchgate.netepa.gov |

Advanced Characterization Methodologies for Decyltrimethylammonium Systems

Spectroscopic Techniques

Neutron Scattering (Wide-Angle Neutron Scattering, Small-Angle Neutron Scattering)

Neutron scattering is a powerful, non-destructive technique for probing the structure and dynamics of decyltrimethylammonium (DTMA) systems over a wide range of length scales. By analyzing the scattering pattern of neutrons from a sample, detailed information about the size, shape, aggregation number, and interactions of DTMA micelles can be obtained.

Wide-Angle Neutron Scattering (WANS) , often coupled with isotopic substitution (H/D), provides atomistic-level detail about the structure of DTMA micelles and their immediate surroundings. Studies on this compound bromide (DTAB) have utilized WANS to determine the complete atomic structure of a micelle in solution. nih.gov These experiments have revealed that approximately 45 surfactant molecules aggregate to form a spherical micelle with a radius of gyration of 14.2 Å. nih.gov The structure consists of a dry hydrophobic core formed by the decyl tails, surrounded by a disordered corona containing the trimethylammonium headgroups, bromide counterions, water, and even some parts of the alkyl chains. nih.gov A significant finding from WANS is the presence of a Stern layer with approximately 0.7 bromide counterions per surfactant molecule, where these counterions retain their hydration shells. nih.gov

The technique has also been employed to study the influence of temperature and concentration on DTAB micellar structure. tandfonline.comresearchgate.net At higher temperatures (e.g., 50°C vs. 25°C), micelles tend to become smaller with less counterion binding, though the headgroups become more ordered. tandfonline.comresearchgate.net Increasing the concentration can lead to the formation of elongated micelles, which surprisingly exhibit smaller aggregation numbers and more hydrated headgroups compared to the ellipsoidal micelles found at lower concentrations. tandfonline.com Furthermore, WANS has been instrumental in examining the effect of acids on DTAB micelles, showing that in the presence of HBr, micelles are more compact and spherical, with strong bromide ion binding, while in HCl, they are more loosely structured. nih.gov

SANS is also a key technique for investigating the influence of additives and different solvent environments. In aqueous solutions, the aggregation number of DTAB micelles has been shown to depend on the total counterion concentration. csun.edu In more complex solvents like deep eutectic solvents (DES), SANS has revealed that dothis compound (B156365) bromide (C12TAB) forms interacting globular micelles with slightly smaller radii than in water. researchgate.net The technique has also been used to study the formation of micellar clusters of dothis compound chloride (DTAC) around negatively charged silver nanoparticles, providing a mechanism for their enhanced colloidal stability. rsc.org

The power of SANS is often enhanced by combining it with other techniques. For example, by constraining SANS data fitting with aggregation numbers determined from time-resolved fluorescence quenching (TRFQ) and the degree of hydration from electron paramagnetic resonance (EPR), a more refined model of the micelle can be achieved. rsc.orgcsun.edu

Table 1: Selected Findings from Neutron Scattering Studies of this compound Systems

| System | Technique | Key Findings | Reference(s) |

|---|---|---|---|

| This compound Bromide (DTAB) in water | WANS | Aggregation number of ~45; radius of gyration of 14.2 Å; Stern layer with 0.7 Br⁻ per surfactant. | nih.gov |

| DTAB in HCl and HBr solutions | WANS | Micelles are smaller in acid. In HCl, they are loosely structured; in HBr, they are more compact and spherical with stronger Br⁻ binding. | nih.gov |

| DTAB in water at different temperatures and concentrations | WANS | Higher temperature leads to smaller micelles and less counterion binding. Higher concentration can lead to elongated micelles with smaller aggregation numbers. | tandfonline.comresearchgate.net |

| Dothis compound Bromide (DTAB) in Choline Chloride:Ethylene Glycol (DES) | SANS | Forms interacting globular micelles with a smaller radius than in water. | researchgate.net |

| Dothis compound Chloride (DTAC) with Silver Nanoparticles | SANS | Surfactants form micellar clusters around the nanoparticles, preventing aggregation. | rsc.org |

| Dothis compound Bromide (DTAB) mixed with DHPC | SANS | Mixed micelles have a radius comparable to the extended dodecyl chain length. | rsc.orgrsc.org |

| Dothis compound Bromide (DTAB) in water | SANS | Aggregation number is dependent on the total counterion concentration in the aqueous phase. | csun.edu |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS)

X-ray scattering techniques are indispensable for characterizing the structure of this compound (DTMA) systems in both solid and solution states. X-ray Diffraction (XRD) is primarily used to investigate crystalline structures, while Small-Angle X-ray Scattering (SAXS) provides information about the size, shape, and interactions of larger assemblies like micelles in solution.

X-ray Diffraction (XRD) has been employed to study the adsorption of dothis compound bromide (DTAB) onto surfaces. For instance, XRD measurements have been used to determine the thickness of the adsorbed layer of DTAB on an expandable mica surface. researchgate.net These studies revealed that at low concentrations, the surfactant molecules lie relatively flat on the surface. As the concentration approaches the critical micelle concentration (CMC), they form interleaved aggregate structures. researchgate.net

Small-Angle X-ray Scattering (SAXS) is a powerful tool for investigating the morphology of DTMA micelles in solution. It is often used in conjunction with SANS to provide a more complete picture of complex systems. For example, in the study of mixtures of negatively charged silver nanoparticles and cationic surfactants like dothis compound chloride (DTAC), SAXS was used to specifically probe the structure of the silver nanoparticles, while SANS provided information on the surfactant assemblies. rsc.org This complementary approach confirmed the formation of micellar clusters around the nanoparticles. rsc.org

SAXS has also been utilized to study the self-assembly of dothis compound surfactants in non-aqueous environments, such as deep eutectic solvents (DES). In a DES composed of carboxylic acid and glycerol, SAXS studies, in combination with SANS, revealed the formation of slightly polydisperse spheroid micelles for dothis compound nitrate (B79036) (C12TANO3) and dothis compound bromide (C12TAB). nih.gov

Table 2: Selected Findings from X-ray Scattering Studies of this compound Systems

| System | Technique | Key Findings | Reference(s) |

|---|---|---|---|

| Dothis compound Bromide (DTAB) on expandable mica | XRD | At low concentrations, DTAB molecules lie flat on the surface; near the CMC, they form interleaved aggregates. | researchgate.net |

| Dothis compound Chloride (DTAC) with Silver Nanoparticles | SAXS & SANS | SAXS provided structural information on the nanoparticles, complementing SANS data on the surfactant clusters. | rsc.org |

| Dothis compound Nitrate (C12TANO3) and Bromide (C12TAB) in a deep eutectic solvent | SAXS & SANS | Formation of slightly polydisperse spheroid micelles. | nih.gov |

UV-Vis Spectroscopy

UV-Vis spectroscopy is a widely used technique to study the aggregation behavior of surfactants like this compound (DTMA), primarily through the use of probe molecules. While DTMA itself does not have a strong chromophore in the UV-Vis region, the change in the microenvironment upon micelle formation can be monitored by observing the spectral changes of a solubilized probe.

This method is particularly useful for determining the critical micelle concentration (CMC). A small amount of a hydrophobic probe molecule is added to the surfactant solution. Below the CMC, the probe resides in the aqueous environment. As micelles form above the CMC, the probe partitions into the hydrophobic core of the micelles. This change in the local environment of the probe leads to a shift in its absorption spectrum, which can be detected by UV-Vis spectroscopy. By plotting the absorbance at a specific wavelength against the surfactant concentration, a distinct break in the curve is observed at the CMC.

UV-Vis spectroscopy has also been used to study the interaction of DTMA with other molecules that do possess a chromophore. For example, the interaction between dothis compound bromide (DTAB) and curcumin (B1669340) has been investigated using this technique. researchgate.net The encapsulation of curcumin within the DTAB micelles leads to changes in its UV-Vis spectrum, providing information on the binding and solubilization process. researchgate.net

While specific data tables are not generated from the provided search results for this section, the application of UV-Vis spectroscopy in determining the CMC and studying molecular interactions in DTMA systems is a well-established practice.

Fluorescence Spectroscopy (e.g., Pyrene (B120774) Probe Method)

Fluorescence spectroscopy, particularly using probe molecules, is a highly sensitive technique for characterizing the microenvironment of this compound (DTMA) micelles and for determining the critical micelle concentration (CMC). Pyrene is a commonly used fluorescent probe due to the sensitivity of its emission spectrum to the polarity of its local environment.

The "Pyrene Probe Method" relies on changes in the fine structure of the pyrene fluorescence spectrum. The ratio of the intensity of the first vibrational peak (I1) to the third vibrational peak (I3) in the pyrene emission spectrum is highly dependent on the polarity of the solvent. In a polar environment like water, the I1/I3 ratio is high. When pyrene is incorporated into the nonpolar, hydrophobic core of a DTMA micelle, the I1/I3 ratio decreases significantly. By plotting the I1/I3 ratio as a function of DTMA concentration, a sharp drop is observed at the CMC, allowing for its precise determination.

Fluorescence quenching techniques can be used to determine the micelle aggregation number (Nagg). In this method, a fluorescent probe (like pyrene) and a quencher are solubilized in the micelles. The quenching of the probe's fluorescence follows a specific kinetic model that depends on the number of quencher molecules per micelle, which in turn is related to the aggregation number. Time-resolved fluorescence quenching (TRFQ) is a powerful variant of this technique that has been used to measure the aggregation numbers for dothis compound bromide (DTAB). csun.edu These studies have shown that the aggregation number is dependent on the concentration of counterions in the aqueous phase. csun.edu

Fluorescence methods have also been applied to study more complex systems. For instance, in mixtures of dothis compound bromide (C12TAB) and sodium oligoarene sulfonates, the excimer fluorescence of the sulfonate was used to identify the onset of aggregate formation. bohrium.com

Table 3: Selected Findings from Fluorescence Spectroscopy Studies of this compound Systems

| System | Technique | Parameter Determined | Key Findings | Reference(s) |

|---|---|---|---|---|

| Dothis compound Bromide (DTAB) | Time-Resolved Fluorescence Quenching (TRFQ) | Aggregation Number (N) | N depends on the concentration of counterions in the aqueous phase. | csun.edu |

| Dothis compound Bromide (C12TAB) with Sodium Oligoarene Sulfonates | Fluorescence of POS4 | Critical Aggregation Concentration (CAC) | The onset of excimer fluorescence indicated the formation of aggregates. | bohrium.com |

| Dodecyl Trimethyl Ammonium (B1175870) Bromide | Fluorescence | Aggregation Number (Nagg) | Nagg values obtained were in good agreement with those from Isothermal Titration Calorimetry. | acs.org |

Microscopic and Imaging Techniques

Advanced microscopic techniques are indispensable for the direct visualization and morphological analysis of this compound assemblies and their interactions with various surfaces and biomolecules. These methods provide nanoscale-to-microscale insights into the structure, organization, and dynamics of systems containing this cationic surfactant.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for imaging the nanoscale morphology of this compound bromide (DTAB) structures on surfaces. Studies on the closely related dothis compound bromide (DTAB) have demonstrated the capability of AFM to reveal the structure of surfactant films and their complexes. For instance, AFM has been employed to study the compaction of DNA induced by DTAB. acs.org The morphology of the resulting DNA-DTAB complex is observed to be dependent on both the surfactant concentration and the incubation time. acs.org At low DTAB concentrations in the presence of magnesium ions, the complexes form networks and rod-like structures. acs.org Over time, these can evolve into toroidal and globular condensed particles. acs.org At higher DTAB concentrations, swollen globular structures are typically observed. acs.org

In the absence of divalent cations like magnesium, higher concentrations of the surfactant are generally required to induce DNA condensation. acs.org Furthermore, AFM, in conjunction with Kelvin force microscopy (KFM), has been used to image the structured deposits of DTAB dried on mica surfaces. nih.gov These studies show that DTAB can form patterns of parallel stripes due to a stick-slip motion during the drying process, with the surfactant molecules packing into lamellar structures oriented perpendicular to the mica substrate. nih.gov

Transmission Electron Microscopy (TEM, HRTEM)

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are crucial for visualizing the internal structure of this compound-containing systems, such as micelles, vesicles, and their complexes. For example, TEM has been utilized to examine the effects of dothis compound chloride (DTAC) on the morphology of Salmonella enterica. nih.govusda.govasm.orgasm.org These studies have revealed significant alterations in bacterial structures, such as the absence of fimbriae in strains with reduced susceptibility to the surfactant, compared to the parent strains where fimbriae are copiously present. nih.govusda.gov

Cryogenic TEM (cryo-TEM) is particularly valuable for observing the solution-state morphology of surfactant assemblies by flash-freezing the sample, thus preserving the native structures. This technique has been used to determine the vesicle size distribution in systems containing dothis compound chloride (DTAC) mixed with other surfactants, revealing insights into the bilayer's bending elasticity and spontaneous curvature. nih.gov Additionally, TEM has been used to characterize liquid-crystal-filled grids coated with dothis compound bromide (DTAB) for biosensor applications. grafiati.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides valuable information about the surface topography and morphology of materials incorporating this compound. For example, SEM has been used to characterize the morphology of flower-shaped barium sulfate (B86663) (BaSO4) nanoparticles synthesized in the presence of dothis compound bromide (DTAB). tandfonline.com The concentration of DTAB was found to significantly influence the resulting crystal morphology, leading to the formation of intricate, petal-like structures. tandfonline.com

In another application, SEM was used to visualize the deposits of DTAB on mica surfaces after drying. nih.gov These images revealed the formation of structured patterns, providing insights into the dewetting and self-assembly behavior of the surfactant. nih.gov Furthermore, SEM has been employed to examine the morphology of functionalized MXene (Ti3C2Tx) nanosheets with this compound bromide. researchgate.net The SEM images showed the characteristic layered structure of the etched Ti3AlC2 and the subsequent functionalized nanosheets. researchgate.net

Colloid and Solution Phase Characterization

Characterizing the behavior of this compound in solution is critical for understanding its aggregation properties and interactions in various applications. Techniques that probe the size, charge, and collective behavior of micelles and other aggregates in the solution phase are therefore essential.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of particles in suspension, such as the micelles formed by this compound surfactants. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. malvernpanalytical.com This information is then used to calculate the hydrodynamic radius (Rh) of the particles.

DLS has been extensively applied to study the micellar properties of the closely related dothis compound bromide (DTAB). For example, DLS studies have shown that the size of DTAB micelles can be influenced by surfactant concentration and the presence of electrolytes. malvernpanalytical.com In one study, the z-average diameter of DTAB micelles in a 0.1M sodium bromide solution was observed to gradually decrease as the surfactant concentration increased. malvernpanalytical.com This was attributed to increased charge repulsion forces between the micelles, leading to a faster diffusion speed and a smaller apparent hydrodynamic diameter. malvernpanalytical.com

DLS is also a valuable tool for studying the interaction of this compound with other molecules, such as proteins and DNA. For instance, DLS has been used to investigate the interaction between DTAB and casein, a milk protein. nih.gov These studies can reveal the formation of complex aggregates and changes in their size upon surfactant binding. Similarly, DLS has been used to monitor the thermal stability of proteins like hemoglobin in the presence of DTAB, showing the formation of larger aggregates upon heating. nih.gov In mixed surfactant systems, such as those containing DTAB and sodium laurate, DLS can track structural transitions of the aggregates with changes in temperature or composition. pku.edu.cn

Table 1: Representative DLS Data for Dothis compound Bromide (DTAB) Micelles in 0.1M NaBr malvernpanalytical.com

| DTAB Concentration (mM) | Z-Average Diameter (nm) |

| 20 | 4.5 |

| 30 | 4.2 |

| 40 | 4.0 |

| 50 | 3.8 |

| 60 | 3.6 |